An In-depth Technical Guide to the Chemical Properties of 3-Nitro-L-phenylalanine
An In-depth Technical Guide to the Chemical Properties of 3-Nitro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitro-L-phenylalanine, a nitrated derivative of the essential amino acid L-phenylalanine, is a compound of significant interest in biochemical research and pharmaceutical development. Its unique chemical properties, imparted by the presence of a nitro group on the phenyl ring, allow for its use as a versatile building block in peptide synthesis, a tool for studying enzyme mechanisms, and a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical properties of 3-Nitro-L-phenylalanine, including its physicochemical characteristics, spectroscopic profile, and known biological activities. Detailed experimental protocols for its synthesis and analysis are also presented to support its application in research and development.
Physicochemical Properties
The introduction of a nitro group to the meta-position of the phenyl ring of L-phenylalanine significantly influences its physical and chemical characteristics. A summary of these properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| CAS Number | 19883-74-0 | [1] |
| Appearance | Off-white powder | [2] |
| Melting Point | >185 °C (decomposes) | [3] |
| pKa (predicted) | 2.12 ± 0.10 | [3] |
| Solubility | Slightly soluble in water and DMSO | [3] |
Spectroscopic Data
The structural characterization of 3-Nitro-L-phenylalanine is accomplished through various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for 3-Nitro-L-phenylalanine in a suitable deuterated solvent such as DMSO-d₆ are presented in Table 2.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| α-H | ~4.0-4.5 | Doublet of doublets | |
| β-H | ~3.0-3.5 | Multiplet | |
| Aromatic H | ~7.5-8.5 | Multiplet | |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C=O | ~170-175 | ||
| C-α | ~55-60 | ||
| C-β | ~35-40 | ||
| Aromatic C | ~120-150 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 3-Nitro-L-phenylalanine is expected to exhibit characteristic absorption bands corresponding to its functional groups. These are detailed in Table 3.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3000-3300 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=O (carboxylic acid) | 1700-1725 | Stretching |
| N=O (nitro) | 1510-1560 and 1345-1385 | Asymmetric and Symmetric Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
Mass Spectrometry (MS)
The mass spectrum of 3-Nitro-L-phenylalanine is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the nitro group, and cleavage of the side chain. Expected major fragments are listed in Table 4.
| m/z | Proposed Fragment |
| 210 | [M]⁺ |
| 165 | [M - COOH]⁺ |
| 164 | [M - NO₂]⁺ |
| 120 | [M - COOH - NO₂]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
Synthesis of 3-Nitro-L-phenylalanine
This protocol describes a general method for the nitration of L-phenylalanine. The primary products are a mixture of ortho-, meta-, and para-nitrated isomers, which require separation.
Materials:
-
L-phenylalanine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane or other suitable organic solvent
-
Silica gel for column chromatography
Procedure:
-
In a flask submerged in an ice bath, slowly add L-phenylalanine to cold, concentrated sulfuric acid with constant stirring until fully dissolved.
-
In a separate container, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the L-phenylalanine solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The nitrated phenylalanine isomers will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Separate the 3-nitro-L-phenylalanine isomer from the ortho and para isomers using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of 3-Nitro-L-phenylalanine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak.
FTIR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI).
Biological Activity and Signaling Pathways
3-Nitro-L-phenylalanine has been investigated for its biological effects, with studies indicating potential antitumor activity.[4] The proposed mechanism of action involves its interaction with dehydrogenase enzymes and subsequent destabilization of DNA.[4] Its structural similarity to L-phenylalanine allows it to be recognized by cellular systems, while the nitro group confers unique reactivity.[5]
Due to its structural analogy to L-phenylalanine, 3-Nitro-L-phenylalanine can also be a tool in neuroscience research to study amino acid transport and metabolism in the brain.[5][6] It may act as a competitive inhibitor for enzymes that utilize L-phenylalanine as a substrate.
Conclusion
3-Nitro-L-phenylalanine is a valuable synthetic amino acid with distinct chemical and biological properties. Its utility in peptide synthesis, as a probe for enzymatic mechanisms, and as a potential therapeutic agent makes it a significant compound for further investigation. This guide provides a foundational understanding of its characteristics and methodologies for its use, aiming to facilitate its application in diverse research and development endeavors.
References
- 1. scbt.com [scbt.com]
- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5)-Phe-Nitro-Tyr Leucine Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Nitro-L-phenylalanine | 19883-74-0 | FN50086 | Biosynth [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. The effects of phenylalanine on amino acid metabolism and protein synthesis in brain cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
